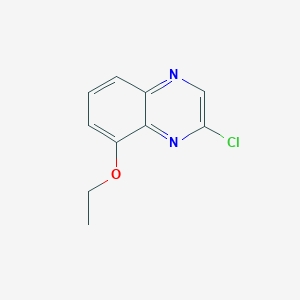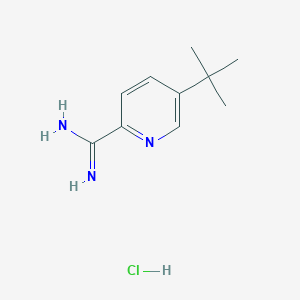
6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, a propyl group at the 1st position, and a carbonitrile group at the 3rd position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For this specific compound, the starting materials would include a fluorinated phenylhydrazine derivative and a suitable ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions would be carefully controlled, including temperature, pressure, and the concentration of reactants and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-1H-indole-3-carbonitrile
- 2-Methyl-1-propyl-1H-indole-3-carbonitrile
- 6-Fluoro-2-methyl-1H-indole-3-carbonitrile
Uniqueness
6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile is unique due to the specific combination of substituents on the indole ring. The presence of the fluorine atom, methyl group, propyl group, and carbonitrile group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
922184-63-2 |
|---|---|
Formule moléculaire |
C13H13FN2 |
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
6-fluoro-2-methyl-1-propylindole-3-carbonitrile |
InChI |
InChI=1S/C13H13FN2/c1-3-6-16-9(2)12(8-15)11-5-4-10(14)7-13(11)16/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
FXGVQVJOBGTMSF-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=C(C2=C1C=C(C=C2)F)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)













